![molecular formula C12H12O4 B580537 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid CAS No. 1057107-39-7](/img/structure/B580537.png)
4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid
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Overview
Description
“4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” is a chemical compound with the CAS Number: 1057107-39-7 . It has a molecular weight of 220.22 . The IUPAC name for this compound is 4-[2-(methoxycarbonyl)cyclopropyl]benzoic acid . It is used for R&D purposes .
Synthesis Analysis
The synthesis of “4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” involves several steps. One of the synthesis methods involves the use of NaH and trimethylsulfoxonium iodide . The intermediate acid is dissolved in DMSO and added dropwise . After 2.5 hours at room temperature, the reaction is poured into 1N HCl and extracted with EtOAc . The intermediate cyclopropane is then used without further purification .Molecular Structure Analysis
The molecular structure of “4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” is represented by the formula C12H12O4 . The Inchi Code for this compound is 1S/C12H12O4/c1-16-12(15)10-6-9(10)7-2-4-8(5-3-7)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” include a molecular weight of 220.22 . The compound is used for R&D purposes . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Catalysis
In the field of catalysis, the compound can be used to modify catalysts or as a catalyst itself in certain reactions. Its structure could influence the rate and selectivity of chemical reactions, which is vital in industrial processes.
Each application leverages the unique chemical structure of 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid to explore different aspects of scientific research, demonstrating the compound’s versatility and importance in advancing various fields of study. Information adapted from sources .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2-methoxycarbonylcyclopropyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)10-6-9(10)7-2-4-8(5-3-7)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRLZWCRQCKPSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731263 |
Source
|
Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid | |
CAS RN |
1057107-39-7 |
Source
|
Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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